Cas no 1123-93-9 (1,3-benzothiazol-5-amine)
1,3-benzothiazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1,3-BENZOTHIAZOL-5-AMINE
- 5-Aminobenzothiazole
- Benzothiazol-5-ylamine
- 5-Benzothiazolamine
- benzo[d]thiazol-5-amine
- 1,3-benzothiazol-5-ylamine
- 1,3-Benzothiazole-5-amine
- 5-Amino-1,3-benzothiazole
- benzothiazol-5-amine
- Benzothiazol-5-ylamin
- NSC 170655
- BDBM626169
- SCHEMBL115598
- BCP29822
- Z425486860
- DTXSID00149988
- 5-Amino-benzothiazole
- 5-aminobenzo-thiazole
- 1,3-Benzothiazol-5-amine;Benzothiazol-5-ylamine;Benzothiazol-5-amine
- BB 0255287
- 5-benzothiazolamine, AldrichCPR
- J-503869
- BP-11254
- 1123-93-9
- NSC-170655
- AS-5509
- NS00023633
- CS-W007552
- MFCD04115282
- AB19860
- SY036170
- F2173-0006
- AM84341
- EINECS 214-381-8
- 5-AMINO-1,3-BENZOTHIAZOL
- FT-0681749
- A802566
- UJZYHMZRXGNDFB-UHFFFAOYSA-N
- AKOS000302989
- NSC170655
- benzo[d]thiazol-5-amine;1,3-Benzothiazol-5-amine
- EN300-42151
- 1,3-benzothiazol-5-amine
-
- MDL: MFCD04115282
- Inchi: 1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2
- InChI Key: UJZYHMZRXGNDFB-UHFFFAOYSA-N
- SMILES: S1C=NC2C=C(C=CC1=2)N
Computed Properties
- Exact Mass: 150.02500
- Monoisotopic Mass: 150.025169
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 67.2
Experimental Properties
- Color/Form: Gray white solid
- Density: 1.383
- Melting Point: 55 °C
- Boiling Point: 323.1°C at 760 mmHg
- Flash Point: 149.2 °C
- Water Partition Coefficient: Sparingly soluble in water.(0.26 g/L) (25°C),
- PSA: 67.15000
- LogP: 2.45970
1,3-benzothiazol-5-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S22; S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
- Risk Phrases:R20/21/22
1,3-benzothiazol-5-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-benzothiazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0143-1g |
Benzothiazol-5-ylamine |
1123-93-9 | 96% | 1g |
169.61CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0143-5g |
Benzothiazol-5-ylamine |
1123-93-9 | 96% | 5g |
593.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0143-25g |
Benzothiazol-5-ylamine |
1123-93-9 | 96% | 25g |
2035.3CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830578-5g |
Benzothiazol-5-ylamine |
1123-93-9 | 96% | 5g |
331.00 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036170-25g |
5-Aminobenzothiazole |
1123-93-9 | ≥97% | 25g |
¥650.00 | 2024-07-10 | |
| TRC | B130063-10mg |
1,3-Benzothiazol-5-amine |
1123-93-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130063-50mg |
1,3-Benzothiazol-5-amine |
1123-93-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B130063-100mg |
1,3-Benzothiazol-5-amine |
1123-93-9 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Alichem | A051000003-25g |
5-Amino-1,3-benzothiazol |
1123-93-9 | 97% | 25g |
$199.45 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A138033-1g |
1,3-benzothiazol-5-amine |
1123-93-9 | ≥96% | 1g |
¥42.90 | 2023-09-04 |
1,3-benzothiazol-5-amine Suppliers
1,3-benzothiazol-5-amine Related Literature
-
Feilong Wang,Ying Han,Le Yu,Dianhu Zhu Org. Chem. Front. 2022 9 3281
Additional information on 1,3-benzothiazol-5-amine
1,3-Benzothiazol-5-amine: A Versatile Compound in Pharmaceutical and Biomedical Research
1,3-Benzothiazol-5-amine, with the CAS number 1123-93-9, is a heterocyclic compound that has garnered significant attention in the pharmaceutical and biomedical sectors due to its unique chemical structure and potential biological activities. This compound belongs to the benzothiazole family, which is characterized by a six-membered ring fused with a five-membered thiadiazole ring. The 1,3-benzothiazol-5-amine core structure provides a scaffold for the development of various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for drug discovery.
One of the key features of 1,3-benzothiazol-5-amine is its ability to interact with multiple biological targets, which makes it a promising candidate for the design of multifunctional therapeutics. For instance, research published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of 1,3-benzothiazol-5-amine exhibit potent inhibitory activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme in the replication of the virus. This finding underscores the importance of 1,3-benz,3-benzothiazol-5-amine in the development of antiviral agents, particularly in the context of emerging infectious diseases.
Another area of interest is the application of 1,3-benzothiazol-5-amine in the treatment of neurodegenerative disorders. A 2022 study in Neuropharmacology reported that certain derivatives of this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating the expression of inflammatory cytokines. This property makes 1,3-benzothiazol-5-amine a valuable candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
Recent advances in medicinal chemistry have also focused on the optimization of 1,3-benzothiazol-5-amine derivatives for improved pharmacokinetic profiles. A 2023 review in Drug Discovery Today highlighted the use of computational tools to predict the binding affinity of 1,3-benzothiazol-5-amine derivatives with specific protein targets, such as the PI3K/AKT/mTOR pathway, which is implicated in various cancers. These studies emphasize the importance of structure-activity relationship (SAR) analysis in the rational design of 1,3-benzothiazol-5-amine-based therapeutics.
In addition to its therapeutic potential, 1,3-benzothiazol-5-amine has shown promise in the field of antimicrobial drug development. A 2024 study published in Antimicrobial Agents and Chemotherapy demonstrated that certain derivatives of this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of increasing antibiotic resistance, as 1,3-benzothiazol-5-amine derivatives may offer new strategies for combating multidrug-resistant pathogens.
The synthesis of 1,3-benzothiazol-5-amine and its derivatives has been extensively studied to improve yield and efficiency. A 2022 paper in Organic & Biomolecular Chemistry described a novel catalytic approach using transition metal catalysts to enhance the formation of the benzothiazole ring, which is a key step in the synthesis of this compound. This method not only reduces reaction time but also minimizes the use of toxic reagents, aligning with the principles of green chemistry.
Furthermore, the pharmacological profile of 1,3-benzothiazol-5-amine has been explored in preclinical studies to assess its safety and efficacy. A 2023 toxicity study in Toxicology and Applied Pharmacology found that low concentrations of 1,3-benzothiazol-5-amine derivatives do not induce significant cytotoxicity in mammalian cell lines, suggesting that these compounds may have a favorable safety margin for further clinical development.
Despite its potential, the development of 1,3-benzothiazol-5-amine-based therapeutics faces challenges, including the need to optimize solubility and bioavailability. Researchers are currently exploring the use of prodrug strategies and nanoparticle formulations to enhance the delivery of this compound to target tissues. A 2024 study in Advanced Drug Delivery Reviews proposed a novel delivery system that combines 1,3-benzothiazol-5-amine with biodegradable polymers, which could improve its therapeutic efficacy while reducing systemic side effects.
In conclusion, 1,3-benzothiazol-5-amine represents a versatile platform for the development of novel therapeutics with applications in antiviral, anti-inflammatory, and antimicrobial drug discovery. Ongoing research into its chemical modifications, biological activities, and delivery systems is expected to further expand its potential in the biomedical field. As the understanding of this compound continues to evolve, it is likely to play an increasingly important role in the design of next-generation drugs for a wide range of diseases.
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